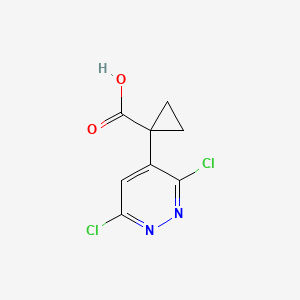
1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a pyridazine ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid typically involves the reaction of 3,6-dichloropyridazine with cyclopropanecarboxylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
- Cyclopropanecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)
Uniqueness
1-(3,6-Dichloropyridazin-4-yl)cyclopropanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the dichloropyridazine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H6Cl2N2O2 |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-3-4(6(10)12-11-5)8(1-2-8)7(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
VIWWCCYFWXGVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NN=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



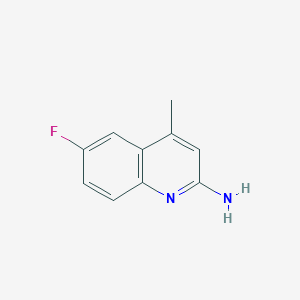

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)

![(R)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13342688.png)
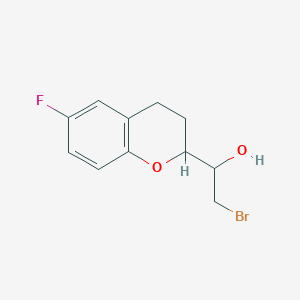
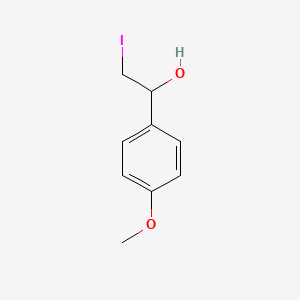
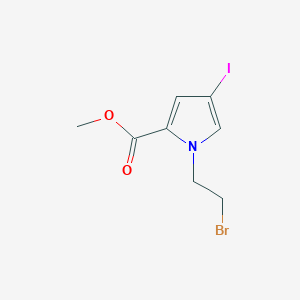
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
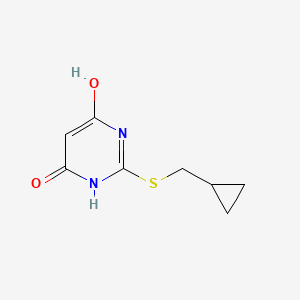
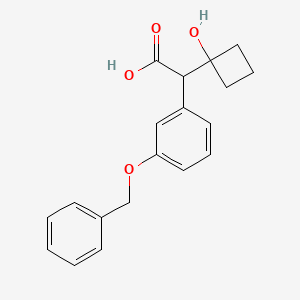

![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
